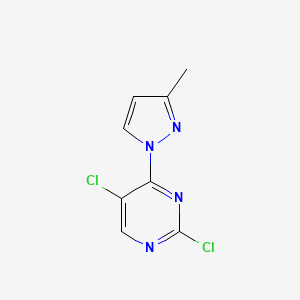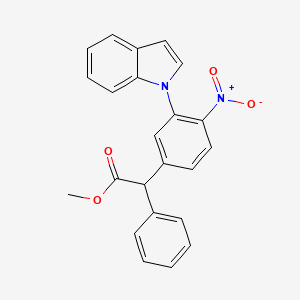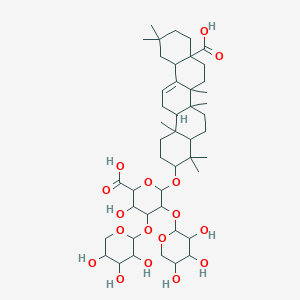
1,2,2-Trimethyl-3-phenylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Trimethyl-3-phenylaziridine is a nitrogen-containing heterocyclic compound. It belongs to the class of aziridines, which are three-membered ring structures containing one nitrogen atom. This compound is characterized by the presence of three methyl groups and a phenyl group attached to the aziridine ring. Aziridines are known for their high ring strain, making them highly reactive and valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,2-Trimethyl-3-phenylaziridine can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethyl-3-phenylaziridine with appropriate reagents. For example, the reaction of 2,2-dimethyl-3-phenylaziridine with 2-chloroethanethiol can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2-Trimethyl-3-phenylaziridine undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo ring-opening reactions with nucleophiles.
Substitution Reactions: The compound can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and nucleophiles. For example, the compound can react with methyl triflate, perchloric acid, or dimethyl sulfate under specific conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, ring-opening reactions with nucleophiles can yield various substituted amines.
Wissenschaftliche Forschungsanwendungen
1,2,2-Trimethyl-3-phenylaziridine has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes involving nitrogen-containing heterocycles.
Medicine: Aziridines, including this compound, are explored for their potential use in drug development.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,2-trimethyl-3-phenylaziridine involves its high reactivity due to ring strain. The compound can undergo nucleophilic attack, leading to ring-opening and the formation of various products. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,2,2-trimethyl-3-phenylaziridine include other aziridines and azetidines, such as:
- 2-Phenylaziridine
- 1,3,3-Trimethylazetidine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other aziridines. Its combination of three methyl groups and a phenyl group makes it a valuable intermediate in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
1,2,2-trimethyl-3-phenylaziridine |
InChI |
InChI=1S/C11H15N/c1-11(2)10(12(11)3)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
InChI-Schlüssel |
SOJLUMSKGCNGIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N1C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)
![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)







![4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065965.png)
